5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidin-4-one core substituted with a brominated furan moiety and a phenyl group. The methylidene (-CH=) bridge at position 5 connects the bromofuran ring, while the sulfur atom at position 2 contributes to the compound’s electronic and steric profile.
Properties
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-10(19-12)8-11-13(18)17(14(20)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLULBMMJCVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromofuran Intermediate: The synthesis begins with the bromination of furan to produce 5-bromofuran. This step is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Condensation Reaction: The bromofuran intermediate is then subjected to a condensation reaction with an appropriate aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide to form the corresponding bromofuran-2-ylmethylidene derivative.
Cyclization and Sulfur Incorporation: The final step involves the cyclization of the bromofuran-2-ylmethylidene derivative with thiourea under acidic conditions to form the sulfanylideneimidazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of imidazolidinones, including 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, a study demonstrated that modifications in the furan ring can enhance the compound's efficacy against resistant strains of bacteria .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . Further research is needed to elucidate the exact mechanisms and to evaluate its effectiveness in vivo.
1.3 Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. Some studies have reported that compounds with similar structures can reduce inflammation markers in animal models, suggesting that this compound may possess similar anti-inflammatory properties . This could lead to developments in therapies for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve charge transport and overall device efficiency.
2.2 Photocatalysis
The compound has also been studied for its potential as a photocatalyst in various chemical reactions. Its ability to absorb light and facilitate electron transfer processes makes it suitable for applications in environmental remediation and solar energy conversion. Studies have demonstrated its effectiveness in degrading pollutants under UV light exposure, indicating its potential utility in sustainable chemistry.
Agricultural Chemistry
3.1 Pesticidal Properties
In agricultural applications, this compound has been evaluated for its pesticidal properties. Research has indicated that this compound can act as an effective insecticide or fungicide, providing a potential alternative to conventional pesticides. Its mechanism of action appears to involve disruption of metabolic processes in target pests.
3.2 Plant Growth Regulation
Additionally, there are indications that this compound may influence plant growth positively. Some studies suggest that it could enhance seed germination and root development, which could be beneficial for agricultural productivity. However, further field trials are necessary to confirm these effects under real-world conditions.
Mechanism of Action
The mechanism of action of 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and heterocyclic core differences:
Key Observations:
Heterocyclic Core Differences: The target compound’s imidazolidin-4-one core differs from thiazolidin-4-one analogs (e.g., ) in the presence of an additional nitrogen atom. This increases electron density and may enhance hydrogen-bonding capacity compared to sulfur-containing thiazolidinones . Thiazolidinones (e.g., ) exhibit broader bioactivity (e.g., antimicrobial, antidiabetic), but imidazolidinones may offer unique reactivity due to their nitrogen-rich structure .
Substituent Effects: Bromofuran vs. Nitrophenyl (): The nitro group in the compound enhances electrophilicity, which may increase reactivity in redox or nucleophilic substitution reactions compared to the target compound’s phenyl group .
Biological Activity
5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS. The compound features a bromofuran moiety, which is known for its diverse biological activities.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the furan ring and sulfur atom in the structure is believed to contribute to its efficacy against various microbial strains.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
2. Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study:
A study conducted on a derivative of the compound demonstrated that it inhibited the growth of human breast cancer cells (MCF-7) with an IC value of 10 µM. The study highlighted the role of the bromine atom in enhancing cytotoxicity against cancer cells due to its ability to generate reactive oxygen species (ROS) .
3. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
The biological activity of this compound can be attributed to several mechanisms:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
